Ethyl 7-methyl-7-octenoate
Description
Ethyl 7-methyl-7-octenoate (CAS: Not explicitly listed in evidence, but referenced as a discontinued product in ) is a branched unsaturated ester characterized by a methyl group and a double bond at the seventh carbon of its eight-carbon chain. This structural configuration imparts unique physicochemical properties, such as lower melting points and increased reactivity compared to linear esters. It is primarily used in research and industrial applications, including synthetic intermediates, flavor/fragrance components, and analytical standards.
Properties
IUPAC Name |
ethyl 7-methyloct-7-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-13-11(12)9-7-5-6-8-10(2)3/h2,4-9H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNRWRFYAIXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641096 | |
| Record name | Ethyl 7-methyloct-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-27-2 | |
| Record name | Ethyl 7-methyl-7-octenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methyloct-7-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-methyl-7-octenoate can be synthesized through the esterification reaction between 7-methyl-7-octenoic acid and ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is refluxed to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the double bond or ester group:
- Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms the corresponding epoxide, a precursor for diols or cyclic ethers .
- Oxidative cleavage : Ozonolysis or catalytic oxidation yields 7-methylheptanoic acid and ethyl glyoxylate .
Table 1: Oxidation Pathways
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide | 78 | |
| Ozonolysis | O₃, then Zn/H₂O | Heptanoic acid + Glyoxylate | 65 |
Reduction Reactions
Selective hydrogenation targets the double bond or ester group:
- Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ (1–5 atm) saturates the C=C bond, yielding ethyl 7-methyloctanoate .
- Ester reduction : LiAlH₄ reduces the ester to 7-methyl-7-octen-1-ol .
Table 2: Reduction Outcomes
| Substrate | Catalyst/Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Ethyl 7-methyl-7-octenoate | Pd/C, H₂ | Ethyl 7-methyloctanoate | >90% | |
| This compound | LiAlH₄ | 7-Methyl-7-octenol | 85% |
Hydrolysis and Esterification
- Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ cleaves the ester to 7-methyl-7-octenoic acid and ethanol .
- Transesterification : Methanol or higher alcohols replace the ethoxy group under acidic/basic conditions (e.g., mthis compound ) .
Key Data :
- Hydrolysis rate in 6M HCl at 80°C: t₁/₂ = 2.3 h .
- Transesterification with methanol (NaOMe catalyst): 95% conversion .
Polymerization and Crosslinking
The α,β-unsaturated ester participates in radical polymerization with initiators like AIBN, forming polyesters with tunable thermal stability . Applications include biodegradable plastics and coatings.
Reaction Conditions :
- Initiator: 1 mol% AIBN.
- Temperature: 70–90°C.
- Mn (number-average molecular weight) : 12,000–18,000 Da .
Stability and Degradation
Scientific Research Applications
Ethyl 7-methyl-7-octenoate has several applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-7-octenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 7-methyl-7-octenoate with structurally analogous esters, focusing on molecular features, reactivity, analytical behavior, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Branching vs. Linearity: Branched esters (e.g., this compound) exhibit lower melting points and reduced crystallinity compared to linear analogs like methyl octanoate due to disrupted molecular packing .
- Unsaturation: The double bond in this compound increases reactivity (e.g., susceptibility to hydrogenation or oxidation) compared to saturated esters like 7-methyloctyl 7-methyloctanoate .
- Functional Group Diversity: Ethyl 7-oxononanoate’s ketone group enhances polarity, making it more soluble in polar solvents than this compound .
Physicochemical and Analytical Properties
| Property | This compound | Methyl octanoate | Ethyl 7-oxononanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~170 (estimated) | 158.24 | 200.27 |
| LogP (Predicted) | ~3.0 (estimated) | 3.1 | 1.8 |
| Key Analytical Behavior | Forms dimers in ionization | Similar retention time but distinct migration in CE | High polarity due to ketone |
| Stability | Moderate (alkene oxidation risk) | High (saturated) | Moderate (ketone reactivity) |
Analytical Notes:
- Chromatography: this compound shares retention times with methyl octanoate in gas chromatography but shows distinct migration in capillary electrophoresis due to differences in charge/mass ratios .
- Mass Spectrometry: Protonated molecules of unsaturated esters like this compound form dimers in ionization regions, a behavior also observed in methyl octanoate but influenced by compound concentration .
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